6,10,14,18-Tetramethylnonadec-5-EN-2-yne

Description

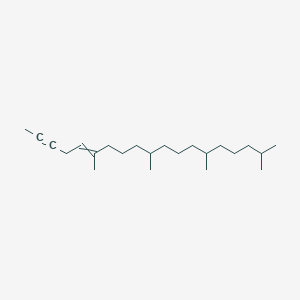

6,10,14,18-Tetramethylnonadec-5-EN-2-yne is a branched aliphatic hydrocarbon featuring a 19-carbon chain (nonadecane backbone) with four methyl groups at positions 6, 10, 14, and 16. It contains a double bond at position 5 (5-ene) and a terminal alkyne group at position 2 (2-yne). This structure imparts unique reactivity and physical properties, distinguishing it from related compounds. The alkyne moiety enables participation in click chemistry, polymerization, or hydrogenation reactions, while the methyl branches and unsaturation influence steric effects and stability .

Properties

CAS No. |

78422-72-7 |

|---|---|

Molecular Formula |

C23H42 |

Molecular Weight |

318.6 g/mol |

IUPAC Name |

6,10,14,18-tetramethylnonadec-5-en-2-yne |

InChI |

InChI=1S/C23H42/c1-7-8-9-14-21(4)16-11-18-23(6)19-12-17-22(5)15-10-13-20(2)3/h14,20,22-23H,9-13,15-19H2,1-6H3 |

InChI Key |

IAQVCCARGCNRJL-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Ketone Isomers

Compound: 6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one (Teprenone)

Comparison :

| Property | 6,10,14,18-Tetramethylnonadec-5-EN-2-yne | Teprenone (Ketone Isomer) |

|---|---|---|

| Molecular Formula | C₁₉H₃₂ | C₂₃H₃₈O |

| Functional Groups | Alkyne (2-yne), alkene (5-ene) | Ketone (2-one), tetraene |

| Physical State | Likely liquid (inferred) | Yellow liquid |

| Refractive Index | Not reported | nD²⁰: 1.4947 |

| Applications | Synthetic intermediate, materials science | Gastric mucosa protection |

- Structural Differences: The alkyne in the target compound vs. the ketone in Teprenone leads to divergent reactivity. The alkyne’s terminal hydrogen is acidic (pKa ~25), enabling metal-catalyzed coupling, while the ketone participates in nucleophilic additions or reductions .

Macrocyclic Ene-Yne Compounds

Examples :

- (6E,8Z)-2,3,4,5-Tetrahydrobenzo[b][1]oxacycloundecine

- (Z)-Benzo[b][1]oxa-6-cycloundecen-8-yne

Comparison :

| Property | This compound | Macrocyclic Ene-Ynes |

|---|---|---|

| Structure | Linear chain | Cyclic, fused aromatic systems |

| Reactivity | Alkyne-specific reactions (e.g., Huisgen cycloaddition) | Ene-yne cross-coupling, tandem reductions |

| Applications | Polymer precursors, ligands | Catalysis, natural product synthesis |

Steroidal Analogues (Trametenolic Acid Derivatives)

Example: Trametenolic acid B (C₃₀H₄₈O₃)

Comparison :

- Branching Pattern : Both compounds feature methyl branching, but steroids have rigid tetracyclic frameworks vs. the alkyne’s flexible chain.

- Functionality : Steroids often serve as hormones or membrane modifiers, while the alkyne is a synthetic building block .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.